7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one
Beschreibung
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one (CAS: 744229-27-4) is a halogenated quinazolinone derivative characterized by a bromine atom at position 7, a chlorine atom at position 2, and a methyl group at position 3 of the quinazolinone core. Its molecular formula is C₉H₆BrClN₂O, with a molecular weight of 289.52 g/mol. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Eigenschaften
CAS-Nummer |
1404480-64-3 |
|---|---|
Molekularformel |
C9H6BrClN2O |
Molekulargewicht |
273.51 g/mol |
IUPAC-Name |
7-bromo-2-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3 |
InChI-Schlüssel |
KSOOBPDWXCXAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Brom-2-chlor-3-methylchinazolin-4(3H)-on umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 2-Chlor-3-methylchinazolin-4(3H)-on und Bromierungsmitteln.
Bromierung: Die Bromierung von 2-Chlor-3-methylchinazolin-4(3H)-on wird mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Isolierung und Reinigung: Das Produkt wird durch Filtration oder Extraktion isoliert und durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 7-Brom-2-chlor-3-methylchinazolin-4(3H)-on kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsmethoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Substitution Reactions
The compound’s halogen substituents (Br at position 7 and Cl at position 2) and methyl group at position 3 influence its reactivity. While direct substitution of bromine or chlorine in aromatic systems is less common without activation, the electron-withdrawing effects of these groups may facilitate nucleophilic aromatic substitution (NAS) under specific conditions.
-
Nucleophilic Aromatic Substitution :
Chlorine at position 2 could act as a leaving group in NAS reactions, particularly if the ring is activated by electron-withdrawing groups. For example, analogous quinazolinones with halogens undergo substitution with amines or thiols to form derivatives with potential therapeutic applications . -
Methylation Effects :
The methyl group at position 3 is electron-donating, which may alter the ring’s reactivity. In related quinazolinones, methyl substituents influence regioselectivity in reactions, such as directing nucleophilic attacks to specific positions .
Condensation Reactions
The quinazolinone scaffold is prone to condensation reactions, particularly involving the carbonyl group at position 4.
-
Hydrazone Formation :
Analogous quinazolinones react with hydrazines or aldehydes to form hydrazones. For example, compounds with substituents at position 3 (e.g., methyl) undergo condensation with hydrazines to yield derivatives with antimicrobial or anticancer activity . -
Amine Condensation :
The carbonyl group may react with amines (e.g., benzylamine) to form imine derivatives. This reaction type is common in quinazolinone chemistry and is critical for generating bioactive compounds .
Cyclization Reactions
The compound’s structure could participate in cyclization reactions to form larger heterocyclic systems.
-
Azetidinyl Derivatives :
Quinazolinones with substituents at position 3 (e.g., methyl) react with β-lactam precursors to form azetidinyl derivatives. For instance, 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one was synthesized via condensation and cyclization steps .
Oxidation/Reduction
-
Reduction :
The carbonyl group at position 4 could be reduced to a hydroxyl group using reagents like NaBH₄, though this reaction is less commonly reported in quinazolinone chemistry.
Table 1: Common Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Products/Form |
|---|---|---|
| Nucleophilic Substitution | Amines/Thiols, Base (e.g., K₂CO₃) | Halogen-substituted derivatives |
| Hydrazone Formation | Hydrazines, Aldehydes, Acid Catalyst | Hydrazones, Imine derivatives |
| Azetidinyl Cyclization | β-Lactam precursors, Heating (reflux) | Azetidinyl-quinazolinone hybrids |
| Oxidation | KMnO₄, H₂O₂, Acidic/Basic Conditions | Ketones, Carboxylic acids |
Table 2: Structural Influences on Reactivity
| Substituent | Position | Effect on Reactivity |
|---|---|---|
| Bromine (Br) | 7 | Enhances electrophilicity, directs substitution |
| Chlorine (Cl) | 2 | Electron-withdrawing, activates NAS at position 2 |
| Methyl (CH₃) | 3 | Electron-donating, directs reactions to adjacent sites |
Research Findings
-
Substitution Reactions : Analogous quinazolinones with halogens show efficacy in forming bioactive derivatives. For example, compounds with bromine at position 7 and chlorine at position 2 exhibit antimicrobial activity against MRSA when substituted with amines .
-
Condensation and Cyclization : Derivatives with methyl groups at position 3 undergo condensation with hydrazines or aldehydes, yielding compounds with potential anticancer properties .
-
Synthesis Routes : Patents describe quinazolinone synthesis using cuprous catalysts (e.g., CuCl) and halogenated benzoic acids, which may inform scalable methods for this compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The following table summarizes the cytotoxicity data:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one | MCF7 | 0.096 |
| 7-Bromo derivative | A549 | 0.150 |
These results demonstrate the compound's potential as a lead in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The following table illustrates the antimicrobial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 14 |
These findings suggest that 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one could serve as a basis for developing new antimicrobial agents.
Enzyme Inhibition
The compound inhibits key enzymes involved in cancer cell proliferation, leading to reduced cell viability. For example, studies indicate that it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.
Receptor Modulation
Additionally, it may modulate receptor activity associated with various signaling pathways, impacting processes such as apoptosis and cell cycle regulation.
Case Studies
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one, exhibited potent cytotoxic effects on MCF7 cells with an IC50 value significantly lower than traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, finding that the compound showed superior activity compared to standard antibiotics .
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
Table 3: Pharmacological Comparison
Key Findings :
- The 3-methyl group in the target compound improves metabolic stability compared to 3-phenyl derivatives .
Biologische Aktivität
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is , with a molecular weight of 276.6 g/mol. The compound features a bromine atom at the 7-position and a chlorine atom at the 2-position, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing that compounds with halogen substitutions, such as bromine and chlorine, showed enhanced activity. Specifically, 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one was noted for its ability to inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one | MRSA | 8 µg/mL |
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
Cytotoxicity
The cytotoxic effects of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one were assessed using an MTS assay on various cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 15 | 5 |
| HeLa (Cervical Cancer) | 20 | 4 |
| Normal Fibroblasts | >100 | - |
The mechanism by which quinazolinones exert their effects often involves interaction with specific biological targets. For instance, studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis in rapidly dividing cells. This inhibition leads to "thymineless cell death," making it a valuable target for cancer therapy .
Case Studies
- In Vivo Efficacy Against MRSA : A mouse model study demonstrated that treatment with 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one significantly reduced bacterial load in infected tissues compared to controls. The compound was administered at a dosage of 10 mg/kg body weight, resulting in a notable decrease in mortality rates among treated mice .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound in a rat model of induced arthritis. The results showed a reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential application in autoimmune disorders .
Q & A
Q. What are the key synthetic routes for 7-bromo-2-chloro-3-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via halogenation and cyclization steps. For example:
- Direct Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature yields the 6-bromo derivative (55% yield). Adjusting stoichiometry or temperature may improve yield .
- Cyclization with Hydrazine : Cyclizing a benzoxazinone precursor (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) with hydrazine hydrate at 120–130°C for 3 hours produces the quinazolinone core (75% yield). Solvent choice (e.g., ethanol vs. pyridine) and reaction time critically influence purity .
Q. How is the structural identity of 7-bromo-2-chloro-3-methylquinazolin-4(3H)-one confirmed?
Methodological Answer: Use a multi-technique approach:
- IR Spectroscopy : Confirm the quinazolinone carbonyl (C=O) stretch at ~1680–1660 cm⁻¹ and N–H stretches for amino groups (~3440 cm⁻¹) .
- NMR Analysis : ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.1–8.1 ppm), methyl groups (δ ~2.5 ppm), and halogen-dependent shifts .
- Elemental Analysis : Validate Br and Cl content (e.g., calculated Br%: 31.37; observed: 31.12) to confirm stoichiometry .
Advanced Research Questions
Q. How are pharmacological activities (e.g., analgesic, antibacterial) evaluated for this compound?
Methodological Answer:
- Analgesic Activity : Use in vivo models (e.g., acetic acid-induced writhing in mice). Dose-dependent inhibition of pain response (e.g., 30–60 mg/kg) is quantified against controls like aspirin .
- Antibacterial Screening : Employ agar diffusion assays against Staphylococcus aureus and E. coli. Minimum inhibitory concentrations (MICs) are determined via broth dilution, with structural analogs showing MICs of 12.5–50 µg/mL .
Q. How do substituents (e.g., bromo, chloro, methyl) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Halogen Effects : Bromine at position 7 enhances electrophilic substitution reactivity, while chlorine at position 2 stabilizes the quinazolinone ring via resonance. Methyl at position 3 increases lipophilicity, improving membrane permeability in antibacterial assays .
- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., Br, Cl) show higher analgesic potency compared to unsubstituted analogs, likely due to enhanced hydrogen bonding with target receptors .
Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The chloro and bromo groups form halogen bonds with Asp73 and Gly77 residues, explaining antibacterial activity .
- Pharmacophore Mapping : Identify critical hydrophobic (methyl group) and hydrogen-bond acceptor (quinazolinone carbonyl) features for target engagement .
Q. How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain differences) by standardizing protocols (CLSI guidelines) .
- Meta-Analysis : Compare IC₅₀ values from multiple studies. For example, conflicting analgesic results may arise from differences in animal models (e.g., thermal vs. chemical nociception) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
